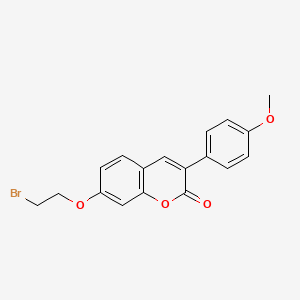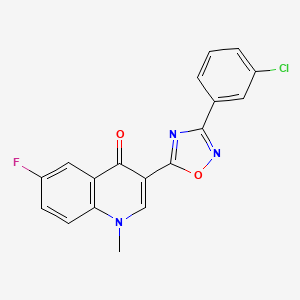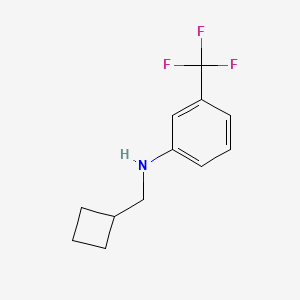![molecular formula C18H19N3O3 B2678164 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide CAS No. 2415621-95-1](/img/structure/B2678164.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide, also known as MPFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPFA is a synthetic compound with a molecular formula of C23H22N4O3, and a molecular weight of 410.45 g/mol. In
Mécanisme D'action
The mechanism of action of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide involves the inhibition of the protein kinase B (AKT) signaling pathway, which is a critical pathway for cell survival and growth. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide inhibits the phosphorylation of AKT, which leads to the activation of downstream signaling pathways that promote cell death. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide also induces the expression of pro-apoptotic proteins, such as Bax and Caspase-3, which play a crucial role in the induction of apoptosis.
Biochemical and Physiological Effects
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has been shown to have several biochemical and physiological effects. It exhibits potent anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has been shown to improve insulin sensitivity and glucose metabolism, which makes it a potential therapeutic agent for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide in lab experiments is its potency and specificity. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide exhibits potent cytotoxic effects on cancer cells while sparing normal cells. Moreover, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has a high selectivity for AKT inhibition, which makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide in lab experiments is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Orientations Futures
There are several future directions for the research of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide in animal models and clinical trials. Moreover, the potential of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide as a therapeutic agent for other diseases, such as type 2 diabetes and neurodegenerative disorders, should be explored. Additionally, the development of more efficient and cost-effective synthesis methods for N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide could facilitate its widespread use in scientific research.
Méthodes De Synthèse
The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide involves the reaction of 2-methylpyrazole-3-carboxaldehyde with 5-(2-bromoethyl)furan-2-ylmethylamine, followed by the reaction of the resulting intermediate with 2-phenylmethoxyacetyl chloride. The final product is obtained through a purification process using column chromatography. The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide is a complex and lengthy process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-16(9-10-20-21)17-8-7-15(24-17)11-19-18(22)13-23-12-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCMIUQSKPVRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

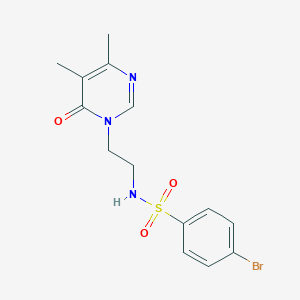
![2,5-dimethyl-3-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2678082.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2678086.png)
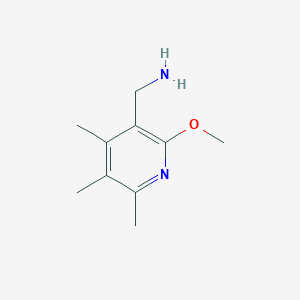
![N-Methyl-N-[2-oxo-2-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2678088.png)
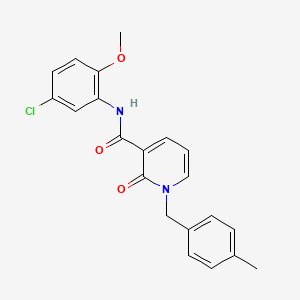
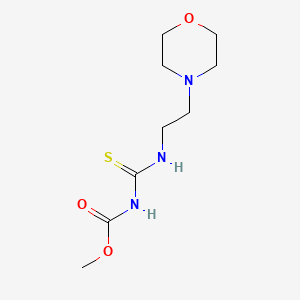

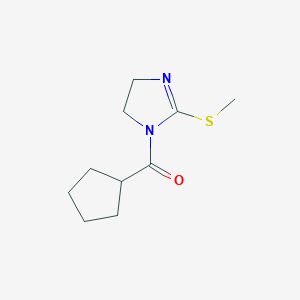
![2-(2-chlorophenyl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2678100.png)
